![molecular formula C21H31NO11 B15124867 Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside is a complex carbohydrate derivative used primarily in glycoscience research. This compound is significant in the study of carbohydrate structures, synthesis, and biological functions. It is particularly relevant in the context of glycan formation and degradation, protein-glycan interactions, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside typically involves the glycosylation of benzyl alpha-D-mannopyranoside with a suitable donor, such as 2-(acetylamino)-2-deoxy-D-glucopyranosyl chloride. The reaction is often catalyzed by a Lewis acid, such as silver triflate, under anhydrous conditions to promote the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability. Purification typically involves chromatographic techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted glycosides.
Scientific Research Applications
Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside is widely used in scientific research, including:
Chemistry: Studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigating protein-glycan interactions and glycan-mediated cellular processes.
Medicine: Exploring potential therapeutic applications, such as drug delivery systems and vaccine development.
Industry: Developing biotechnological applications, including enzyme assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune responses, and pathogen recognition. The compound’s acetylamino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-alpha-D-glucopyranoside
- Benzyl alpha-D-mannopyranoside
- 2-(Acetylamino)-2-deoxy-D-glucopyranosyl chloride
Uniqueness
Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylamino and phenylmethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable tool in glycoscience research .
Properties
Molecular Formula |
C21H31NO11 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-17(28)15(26)12(7-23)31-20(14)33-19-18(29)16(27)13(8-24)32-21(19)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25) |
InChI Key |
DMMHDVIDPISODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
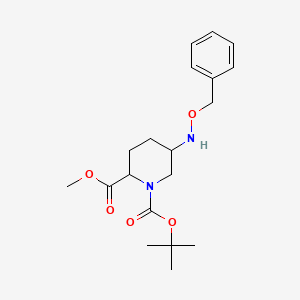
![(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene](/img/structure/B15124796.png)
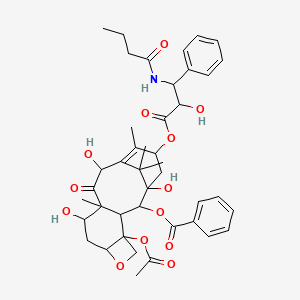
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
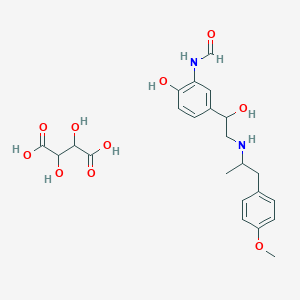
![3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15124817.png)


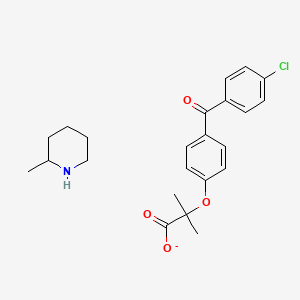
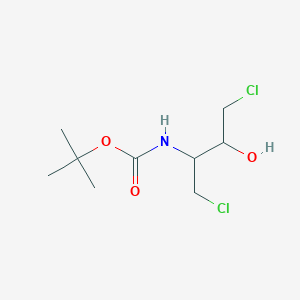

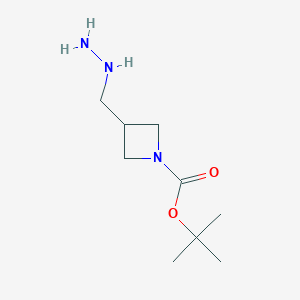
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
